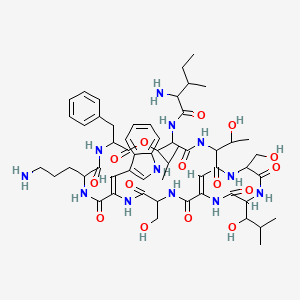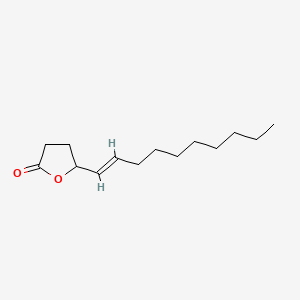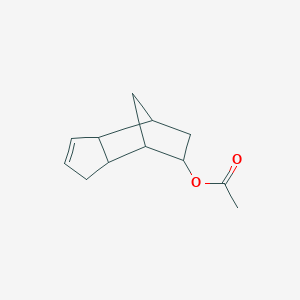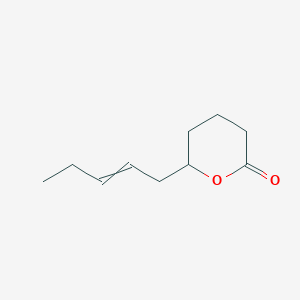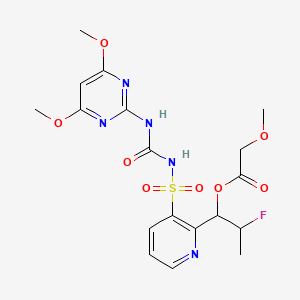
Flucetosulfuron
Overview
Description
Flucetosulfuron is a sulfonylurea-based herbicide widely used for its effectiveness in controlling a variety of weeds. It is particularly known for its post-emergence activity, providing excellent control of broadleaf weeds and sedges in crops like rice, wheat, and barley . The compound works by inhibiting the enzyme acetolactate synthase, which is crucial for the synthesis of branched-chain amino acids in plants .
Mechanism of Action
Target of Action
Flucetosulfuron is a sulfonylurea herbicide that primarily targets the enzyme acetolactate synthase (ALS) . ALS plays a crucial role in the biosynthesis of branched-chain amino acids, such as valine, leucine, and isoleucine. By inhibiting this enzyme, this compound disrupts protein synthesis and plant growth, leading to the death of the weed .
Mode of Action
This compound acts by binding to the ALS enzyme, thereby inhibiting its activity . This inhibition prevents the synthesis of essential branched-chain amino acids, disrupting protein synthesis and halting cell division and growth. The result is a gradual wilting and eventual death of the weed .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids. By inhibiting the ALS enzyme, this compound disrupts this pathway, leading to a deficiency of these essential amino acids. This deficiency impairs protein synthesis, affecting various downstream processes, including cell division and growth .
Pharmacokinetics
This compound is rapidly degraded in artificial gastrointestinal juices . In saliva, it remains stable, but in intestinal juices, approximately 18% of this compound is degraded . In artificial gastric juices, about 85% of this compound is rapidly degraded . These results indicate that the sulfonylurea bridge and ester bond of this compound are hydrolyzed in artificial gastrointestinal juices . Considering the rapid degradation of this compound in vitro by artificial gastrointestinal juices, it is likely that there would be no significant absorption of this compound from the gastrointestinal tract into the bloodstream after oral administration .
Result of Action
The molecular effect of this compound is the inhibition of the ALS enzyme, leading to a disruption in the synthesis of branched-chain amino acids . On a cellular level, this results in impaired protein synthesis, disrupted cell division, and halted growth, leading to the death of the weed .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, photodegradation of this compound in aqueous media is influenced by ultraviolet (UV) irradiation . The presence of a photocatalyst like TiO2 and photosensitizers (i.e., H2O2, humic acid, and KNO3) under the influence of UV irradiation was found effective for the photodegradation of toxic this compound residues under aqueous conditions . The influence of different water systems was also assessed during the photodegradation study .
Biochemical Analysis
Biochemical Properties
Flucetosulfuron interacts with the enzyme acetolactate synthase (ALS), inhibiting its function . This interaction disrupts the biosynthesis of branched-chain amino acids, which are essential for plant growth .
Cellular Effects
This compound affects various types of cells, primarily plant cells. By inhibiting ALS, it disrupts protein synthesis and plant growth, leading to the death of the plant .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the ALS enzyme, inhibiting its function . This prevents the synthesis of branched-chain amino acids, disrupting protein synthesis and plant growth .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows a rapid degradation in artificial gastric juices, with about 85% of this compound rapidly degraded . This suggests that this compound may have a short half-life in certain environments .
Metabolic Pathways
This compound is involved in the metabolic pathway of branched-chain amino acid synthesis in plants . By inhibiting the ALS enzyme, it disrupts this pathway, leading to the death of the plant .
Subcellular Localization
The subcellular localization of this compound is likely to be in the cytoplasm, where its target enzyme, ALS, is located . By inhibiting ALS, it disrupts protein synthesis and plant growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of flucetosulfuron involves multiple steps, starting with the preparation of intermediates. One of the key intermediates is 3-chloro-2-cyanopyridine, which undergoes several chemical transformations to form the final product . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production .
Chemical Reactions Analysis
Types of Reactions: Flucetosulfuron undergoes various chemical reactions, including hydrolysis, photodegradation, and metabolic transformations.
Common Reagents and Conditions:
Photodegradation: Exposure to ultraviolet irradiation in the presence of photocatalysts like titanium dioxide leads to the breakdown of this compound.
Major Products Formed:
Hydrolysis Products: Compounds like 2-(2-fluoro-1-hydroxypropyl)pyridine-3-sulfonamide and 4,6-dimethoxypyrimidin-2-amine.
Photodegradation Products: Various metabolites identified through spectral data analysis.
Scientific Research Applications
Flucetosulfuron has a broad range of applications in scientific research:
Comparison with Similar Compounds
- Imidazolinones
- Pyrimidinyloxybenzoates
- Triazolopyrimidines
- Sulfonylaminocarbonyltriazolinones
Comparison: Flucetosulfuron is unique in its high efficacy against a broad spectrum of weeds, including those that are resistant to other sulfonylurea herbicides. Its ability to control weeds in direct-seeded rice fields, where other herbicides may fail, sets it apart .
Properties
IUPAC Name |
[1-[3-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]pyridin-2-yl]-2-fluoropropyl] 2-methoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O8S/c1-10(19)16(32-14(25)9-29-2)15-11(6-5-7-20-15)33(27,28)24-18(26)23-17-21-12(30-3)8-13(22-17)31-4/h5-8,10,16H,9H2,1-4H3,(H2,21,22,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICWGWVVIRLNRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=C(C=CC=N1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC)OC(=O)COC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058095 | |
| Record name | Flucetosulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412928-75-7 | |
| Record name | Flucetosulfuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=412928-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flucetosulfuron [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0412928757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flucetosulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUCETOSULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A9M9J02PX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


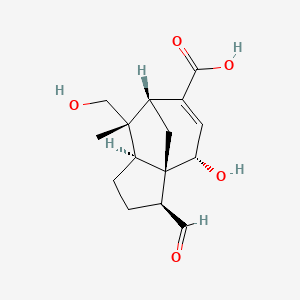
![(8-Hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl) 2-(hydroxymethyl)prop-2-enoate](/img/structure/B1672782.png)
